2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
Description
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carbaldehyde group and at the 2-position with a 1-methyl-1H-pyrazol-4-yl moiety. This dual heterocyclic architecture combines the electron-rich pyrazole system with the sulfur-containing thiazole, making it a promising scaffold for medicinal chemistry and materials science. The aldehyde group at the 4-position of the thiazole offers a reactive handle for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in drug design .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)8-10-7(4-12)5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMNYEDYHCOJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazole Aldehyde Precursor
The 1-methyl-1H-pyrazole-4-carbaldehyde is typically synthesized using the Vilsmeier-Haack reaction , a well-established formylation method for pyrazole derivatives:
- Starting from substituted acetophenone hydrazones, the Vilsmeier-Haack reagent (formed from POCl3 and DMF) is used to introduce the formyl group at the 4-position of the pyrazole ring.
- Reaction conditions typically involve temperatures of 50–60°C for 4–5 hours.
- This method yields the pyrazole-4-carbaldehyde with good selectivity and yield.
Synthesis of the Thiazole Ring
The thiazole ring can be constructed via cyclization reactions involving precursors such as thiosemicarbazides or thiazolidine-2,4-dione derivatives:
- A common approach involves the reaction of 2-imino thiazolidine-4-one , prepared from equimolar amounts of chloroacetic acid and thiourea under ice-cold conditions, followed by acidification and reflux to obtain 2,4-thiazolidinedione.
- Alkylation of potassium salt of thiazolidine-2,4-dione with alkyl bromoacetates provides intermediates for further transformations.
- These intermediates can then be reacted with pyrazole aldehydes to form the thiazole ring fused to the pyrazole moiety.
Coupling and Cyclization to Form the Target Compound
The key step in synthesizing 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde involves the reaction of the pyrazole aldehyde with thiazole precursors in the presence of bases:
- The reaction typically employs potassium carbonate as a base and dimethylformamide (DMF) as the solvent.
- Elevated temperatures facilitate the cyclization and coupling, yielding the thiazole ring substituted with the pyrazole moiety.
- This method ensures high yields and purity of the target compound.
Analytical Characterization and Purification
The synthesized compound is characterized by:
- Elemental microanalysis to confirm elemental composition.
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, especially the aldehyde C=O stretch.
- Proton nuclear magnetic resonance (1H NMR) spectroscopy to confirm the chemical environment of the pyrazole and thiazole protons.
- Purification is usually achieved by recrystallization or chromatographic techniques to ensure high purity for further synthetic applications.
Summary of Preparation Methods in a Data Table
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
Chemical Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol
CAS Number: 1178472-07-5
SMILES Representation: CN1C=C(C=N1)C2=NC=C(S2)C=O
The compound features a thiazole ring fused with a pyrazole moiety, which contributes to its biological activity and reactivity.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of thiazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde have been tested against various bacterial strains, demonstrating promising results in inhibiting growth .
- Anticancer Properties
- Enzyme Inhibition
Agrochemical Applications
- Pesticide Development
- Plant Growth Regulators
Materials Science Applications
- Organic Electronics
- Sensors
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and molecular docking simulations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Analogs
4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde
- Structure : This positional isomer swaps the substituent positions on the thiazole ring, placing the carbaldehyde at the 2-position and the pyrazole at the 4-position.
- Key Differences: The altered substitution pattern may influence electronic properties and steric effects.
- Applications : Positional isomers often exhibit divergent biological activities due to changes in binding site interactions.
2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde
- Structure : Replaces the pyrazole with a pyridin-3-yl group.
- Key Differences : The pyridine ring introduces stronger aromaticity and a nitrogen lone pair, increasing electron-withdrawing effects. This may reduce nucleophilicity at the aldehyde compared to the pyrazole analog. Pyridine-containing derivatives are often explored for metal coordination in catalysis .
Halogen-Substituted Analogs
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
- Structure : Features a bromophenyl group instead of the pyrazole.
- Key Differences : The bromine atom increases molecular weight (MW = 257.13 g/mol) and lipophilicity (logP ~2.8), which could enhance membrane permeability in biological systems. Bromine also provides a handle for Suzuki-Miyaura cross-coupling reactions .
Pyrazole-Carbaldehyde Derivatives
1-Phenyl-1H-pyrazole-4-carbaldehyde
- Structure : A simpler analog lacking the thiazole ring, with a phenyl group attached to the pyrazole.
- Key Differences : The absence of the thiazole reduces molecular complexity and polar surface area, likely diminishing interactions with biological targets. This compound has been studied for antimicrobial activity, suggesting the thiazole in the target compound may enhance such properties .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Incorporates a chlorine atom and phenyl group on the pyrazole.
- This derivative has been used as a precursor in synthesizing anti-inflammatory agents .
Comparative Data Table
Research Findings and Implications
- Reactivity : The aldehyde group in the target compound enables Schiff base formation, a key step in synthesizing imine-linked covalent inhibitors. This contrasts with carboxylic acid derivatives (e.g., 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid, MW = 209.23), where the carboxylate may favor ionic interactions .
- Biological Potential: Pyrazole-thiazole hybrids are under investigation for kinase inhibition, leveraging the pyrazole’s ability to mimic adenine in ATP-binding pockets. The methyl group in the target compound may reduce metabolic degradation compared to phenyl-substituted analogs .
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H7N3OS. The compound features a thiazole ring fused with a pyrazole moiety, which is known to influence its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3OS |
| SMILES | CN1C=C(C=N1)C2=NC=C(S2)C=O |
| InChI | InChI=1S/C8H7N3OS/c1-11... |
| InChIKey | OHBPGVNFVPEAND-UHFFFAOYSA-N |
1. Anti-inflammatory Activity
Research indicates that compounds containing thiazole and pyrazole structures exhibit significant anti-inflammatory properties. A study highlighted the potential of derivatives in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain thiazole derivatives demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
Case Study:
In an experimental model using carrageenan-induced paw edema in rats, compounds similar to this compound showed a marked reduction in edema compared to controls. This suggests a promising therapeutic application in treating inflammatory conditions.
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results indicated that some derivatives exhibited low micromolar IC50 values, suggesting potent anticancer activity .
Research Findings:
A synthesized derivative of the compound was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to enhance reactive oxygen species (ROS) production was noted as a significant factor contributing to its anticancer effects.
3. Antimicrobial Activity
In addition to anti-inflammatory and anticancer properties, thiazole derivatives have shown antimicrobial activity against various pathogens. Research has indicated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde and its analogs?
The compound can be synthesized via Vilsmeier-Haack formylation of pyrazole-thiazole precursors. For example, pyrazole-4-carbaldehydes are often prepared by reacting hydrazones with POCl₃ and DMF under controlled conditions . Alternatively, Claisen-Schmidt condensation between pyrazole-containing ketones and aromatic aldehydes may yield α,β-unsaturated intermediates, which can be further functionalized . Key steps include optimizing reaction time (typically 8–12 hours at 60–80°C) and using catalysts like K₂CO₃ for nucleophilic substitutions .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- 1H/13C NMR : Confirm the presence of aldehyde protons (~9.8–10.2 ppm) and pyrazole/thiazole ring protons (6.5–8.5 ppm) .
- X-ray crystallography : SHELXL (via SHELX programs) is widely employed for structure refinement. For example, hydrogen bonding and π-π stacking interactions in pyrazole-thiazole derivatives are resolved using high-resolution data .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How does the reactivity of the aldehyde group influence downstream modifications?
The aldehyde moiety undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives or reacts with hydrazines to generate hydrazones . Steric hindrance from the 1-methylpyrazole group may require elevated temperatures (80–100°C) for efficient conversions .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for pyrazole-thiazole derivatives, and how are they addressed?
- Disorder in substituents : The 1-methyl group on pyrazole and thiazole sulfur atoms may exhibit positional disorder. SHELXL’s TWINABS and HKLF5 commands help model these features .
- Data contradiction : Discrepancies between experimental and calculated bond angles (e.g., C–S–C in thiazole) are minimized using restraints (e.g., DELU and SIMU in SHELXL) .
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful removal via vacuum distillation .
- Catalyst screening : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency in phenolic coupling reactions (e.g., forming aryloxy-pyrazole derivatives) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the aldehyde product .
Q. What strategies are used to resolve conflicting biological activity data in pyrazole-thiazole analogs?
- SAR studies : Systematically vary substituents on the pyrazole (e.g., 1-methyl vs. 1-phenyl) and thiazole (e.g., 4-carbaldehyde vs. 4-carboxamide) to isolate contributions to activity .
- Dose-response assays : Replicate experiments across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .
Q. How do computational methods aid in predicting the compound’s interactions with biological targets?
- Molecular docking : Pyrazole-thiazole derivatives are docked into enzyme active sites (e.g., BRD4 bromodomains) using AutoDock Vina. Key interactions include hydrogen bonding with the aldehyde oxygen and hydrophobic contacts with the thiazole ring .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .
Methodological Insights
Q. What are the best practices for analyzing tautomeric equilibria in pyrazole-thiazole systems?
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ to detect tautomerization (e.g., thiazole ring proton exchange) .
- X-ray charge density analysis : Resolve electron density maps to confirm dominant tautomeric forms .
Q. How can regioselectivity issues in pyrazole functionalization be mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
